(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C25H20N2O4S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O4S2/c1-3-14-9-10-17-19(12-14)33-25(26-17)27-21(15-6-4-7-16(13-15)31-2)20(23(29)24(27)30)22(28)18-8-5-11-32-18/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
YBXAXCGZNKKNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Formation of the Pyrrolidine-2,3-dione Core: This involves the reaction of an appropriate anhydride with an amine to form the pyrrolidine-2,3-dione structure.
Coupling Reactions: The benzothiazole and pyrrolidine-2,3-dione intermediates are coupled using a suitable linker, such as a thiophene derivative, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds that may have enhanced properties or functionalities.
Biology
Biologically, the compound is studied for its potential as a bioactive molecule . Research indicates that it may interact with various biological targets, leading to insights into new therapeutic approaches for diseases. Studies have shown that compounds with similar structures often exhibit significant pharmacological effects, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties . It has the potential to serve as a lead compound for developing new drugs targeting specific diseases. The interactions facilitated by its functional groups can modulate biological pathways critical in disease mechanisms .
Industry
Industrially, this compound finds applications in producing advanced materials such as polymers and electronic components due to its unique chemical properties. Its structural characteristics can enhance material performance in various applications .
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole exhibit significant anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Properties : Research indicated that compounds similar to this one showed effective antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.
- Material Science : Investigations into the use of this compound in polymer synthesis revealed enhanced mechanical properties and thermal stability in composite materials.
Mechanism of Action
The mechanism by which (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structural features, including a pyrrolidine core and various functional groups such as a benzothiazole moiety and thiophenyl substituents. This article explores its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Features
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Benzothiazole Moiety | Provides potential antimicrobial and anticancer properties. |
| Pyrrolidine Core | Allows for diverse modifications that can enhance bioactivity. |
| Thiophene Substituent | Contributes unique electronic properties that may influence biological interactions. |
The combination of these structural elements suggests a potential for synergistic effects not observed in simpler analogs.
Pharmacological Activities
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activity of this compound is likely influenced by its structural components, which may include:
- Antimicrobial Activity : The benzothiazole ring is known for its antimicrobial properties, with studies showing that derivatives can inhibit the growth of various bacterial strains .
- Anticancer Properties : Similar benzothiazole derivatives have demonstrated potent growth inhibition in several tumor cell lines, suggesting potential anticancer applications .
- Analgesic and Antidepressant Effects : The pyrrolidine-based structure has been associated with analgesic and antidepressant activities in various studies .
The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, leading to altered activity that can affect overall cellular function.
- Signal Transduction Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Activity : The presence of thiophene groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
- A study on benzothiazole derivatives found that certain compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents .
- Research on related pyrrolidine derivatives highlighted their effectiveness as antitumor agents in vitro, demonstrating significant cytotoxicity against various cancer cell lines .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
